
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It is a derivative of propan-1-amine, where the ethyl group is attached to the nitrogen atom, and a methoxyphenyl group is attached to the third carbon of the propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Isopropylphenyl)propan-1-amine
- 3-(1H-Indazol-1-yl)propan-1-amine
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 2-(1-Naphthyl)propan-2-amine hydrochloride
Uniqueness
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is unique due to the presence of both an ethyl group and a methoxyphenyl group, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
690211-93-9 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
N-ethyl-3-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-13-10-4-5-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
QAFBCCGDOZBQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


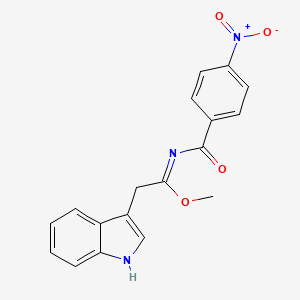

![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
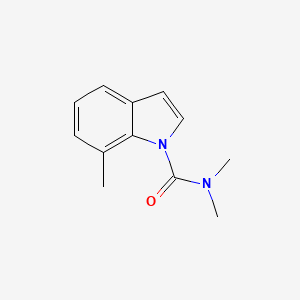
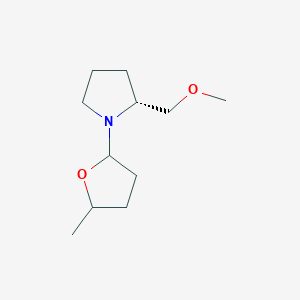

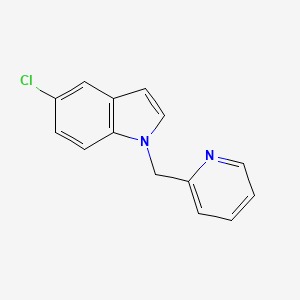
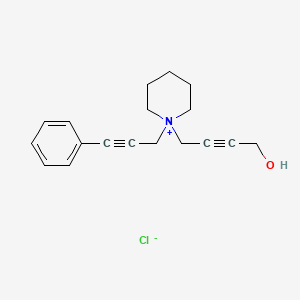
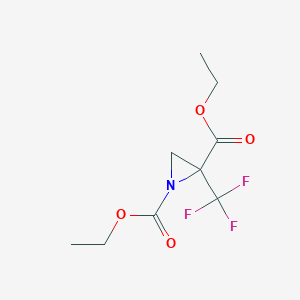
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
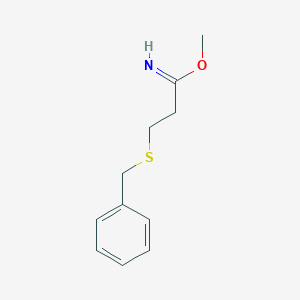
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
